(S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate
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Overview
Description
(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the methoxy groups and the hydroxypropyl chain. The final step involves the esterification with 2-amino-3-methylbutanoic acid. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors to maintain consistent reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification methods would be essential to achieve the desired purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the purine base can be reduced to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the purine base would produce a hydroxylated derivative.
Scientific Research Applications
(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid interactions and potential as a biochemical probe.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of (S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can mimic natural nucleotides, thereby inhibiting or altering the activity of these enzymes. This can lead to the disruption of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its dual methoxy groups and hydroxypropyl chain provide unique steric and electronic characteristics, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C15H24N6O6 |
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Molecular Weight |
384.39 g/mol |
IUPAC Name |
[(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m0/s1 |
InChI Key |
DVCUGHHGLKCBMT-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC[C@H](CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |
Origin of Product |
United States |
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